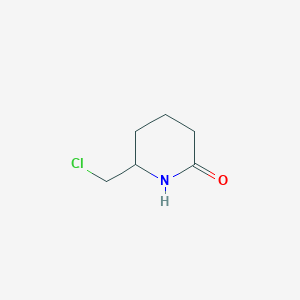

6-(Chloromethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(chloromethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-4-5-2-1-3-6(9)8-5/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJVYZJJCCRNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315366-70-1 | |

| Record name | 6-(chloromethyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Lactam Chemistry

The story of 6-(chloromethyl)piperidin-2-one is intrinsically linked to the broader history of lactam chemistry. Lactams, which are cyclic amides, have been a cornerstone of organic chemistry for over a century. Their journey from academic curiosities to indispensable components of life-saving medicines is a testament to their versatile reactivity and structural significance.

The initial breakthrough in lactam chemistry came with the discovery of β-lactams, four-membered cyclic amides, which form the core of penicillin and cephalosporin (B10832234) antibiotics. nih.govrsc.org This discovery revolutionized medicine and spurred intense research into the synthesis and reactivity of these strained ring systems. nih.govrsc.org The development of methods like the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, provided early access to the β-lactam ring and remains a fundamental approach. nih.gov

Over time, the focus expanded to include larger lactam rings, such as the six-membered δ-lactam ring found in piperidin-2-ones. rsc.org These larger rings, while less strained than their β-lactam counterparts, offer a stable and conformationally defined scaffold that is highly sought after in medicinal chemistry. The synthesis of lactams can be achieved through various methods, including the Beckmann rearrangement of oximes, the Schmidt reaction of cyclic ketones, and the cyclization of amino acids. rsc.org

Significance of Piperidinone Scaffolds in Synthetic Chemistry

The piperidinone scaffold, the core structure of 6-(chloromethyl)piperidin-2-one, is a privileged motif in synthetic and medicinal chemistry. nih.govorganic-chemistry.org This six-membered nitrogen-containing heterocycle is a common feature in a vast array of natural products and pharmaceutical agents. nih.govorganic-chemistry.org Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, which allows for the precise spatial arrangement of functional groups necessary for biological activity.

Piperidinone derivatives have been shown to exhibit a wide range of pharmacological properties, including acting as anticancer agents, central nervous system modulators, and analgesics. nih.govurfu.ruresearchgate.net For instance, certain saturated piperidine-2-ones serve as crucial chiral intermediates in the synthesis of naturally derived anticancer medicines. nih.govresearchgate.net The development of catalytic asymmetric methods to synthesize polysubstituted piperidines has been a significant area of research, enabling access to a diverse range of stereochemically defined structures. urfu.ru

The versatility of the piperidinone scaffold is further enhanced by the ability to introduce various substituents at different positions on the ring. This allows for the fine-tuning of a molecule's physicochemical properties and biological target interactions. The presence of a reactive handle, such as the chloromethyl group in 6-(chloromethyl)piperidin-2-one, provides a gateway for further chemical elaboration and the construction of more complex molecular architectures.

Academic Research Trajectories for 6 Chloromethyl Piperidin 2 One

While extensive research exists on piperidinone scaffolds in general, academic investigations specifically targeting 6-(chloromethyl)piperidin-2-one have been more focused. The primary interest in this compound lies in its utility as a reactive intermediate for the synthesis of more complex and potentially bioactive molecules.

The synthesis of 6-(chloromethyl)piperidin-2-one itself is typically achieved through the chloromethylation of piperidin-2-one. This reaction introduces the reactive chloromethyl group at the 6-position of the piperidinone ring, often under acidic conditions. researchgate.net

The chloromethyl group is a key functional handle that allows for a variety of subsequent chemical transformations. Its reactivity is dominated by nucleophilic substitution reactions, where the chlorine atom is displaced by a wide range of nucleophiles. researchgate.net This allows for the introduction of diverse functionalities, such as amines, thiols, and other carbon-based groups.

Table 1: Reactivity of the Chloromethyl Group in 6-(Chloromethyl)piperidin-2-one

| Reaction Type | Reagents | Product Type |

| Nucleophilic Substitution | Amines, Thiols, Azides | 6-(Aminomethyl)-, 6-(Thiomethyl)-, 6-(Azidomethyl)piperidin-2-ones |

| Oxidation | Oxidizing Agents | 6-Formyl- or 6-Carboxypiperidin-2-ones |

| Reduction | Reducing Agents | 6-Methylpiperidin-2-one |

| Cyclization | Intramolecular Nucleophiles | Bicyclic Piperidinone Derivatives |

This table provides a generalized overview of the reactivity. Specific reagents and conditions will vary.

Research has demonstrated the use of 6-(chloromethyl)piperidin-2-one as a precursor for compounds targeting the central nervous system. Its ability to serve as a building block for biologically active molecules highlights its importance in drug discovery programs. For example, the related compound (R)-6-(hydroxymethyl)piperidin-2-one is a component of some antitumor agents and a useful precursor for pipecolic acid derivatives. researchgate.net

Overview of Research Gaps and Opportunities

Strategies for Lactam Ring Formation Incorporating Chloromethyl Functionality

Cyclization Reactions Employing Chloro-Substituted Precursors

A common strategy for the formation of 6-(chloromethyl)piperidin-2-one involves the intramolecular cyclization of amino acids or their derivatives that bear a chloro-substituent at a suitable position. One documented approach is the cyclization of precursor amines. benchchem.com The reaction conditions for such cyclizations are critical and must be carefully controlled to avoid unwanted side reactions, such as the hydrolysis of the chloromethyl group. benchchem.com Lewis acids, like aluminum chloride (AlCl₃), can be employed to enhance the efficiency of electrophilic substitution during the cyclization process. benchchem.com The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF) being used to stabilize reaction intermediates. benchchem.com

Another notable method is the chloromethylation of piperidin-2-one itself, which introduces the chloromethyl group at the 6-position. This reaction is typically carried out using formaldehyde and hydrochloric acid under acidic conditions, and may be facilitated by a catalyst. benchchem.com

Ring-Closing Metathesis Approaches to Piperidinone Systems

Ring-closing metathesis (RCM) has become a powerful and widely utilized tool in organic synthesis for the construction of various unsaturated ring systems, including those of different sizes and containing heteroatoms like nitrogen. wikipedia.orgorganic-chemistry.org This metal-catalyzed reaction involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.org The reaction is favored for its functional group tolerance and its ability to create previously hard-to-access cyclic structures. wikipedia.orgorganic-chemistry.org

While direct synthesis of 6-(chloromethyl)piperidin-2-one via RCM is not extensively documented, the versatility of RCM suggests its potential applicability. A hypothetical precursor for such a synthesis would be a diene containing a nitrogen atom and a chloromethyl group positioned to facilitate the formation of the desired six-membered lactam ring upon cyclization. The choice of catalyst, often a ruthenium-based complex such as a Grubbs' catalyst, is critical for the success of RCM reactions. rsc.org However, challenges such as competitive isomerization reactions, which can lead to byproducts, and catalyst decomposition need to be carefully managed. rsc.orgorgsyn.org

Asymmetric Synthesis Routes to Chiral 6-(Chloromethyl)piperidin-2-one Derivatives

The synthesis of enantiomerically pure or enriched chiral piperidines is of great importance due to their prevalence in biologically active molecules. nih.govrsc.org Asymmetric synthesis strategies aim to control the stereochemistry at the C6 position of the piperidin-2-one ring.

Several asymmetric approaches to substituted piperidines have been developed, including those that utilize chiral auxiliaries or catalytic asymmetric reactions. rsc.orgresearchgate.net For instance, rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been employed to access chiral piperidine (B6355638) scaffolds with high enantioselectivity. nih.gov Another strategy involves the use of chiral amines to induce stereoselectivity in condensation reactions. rsc.org While specific examples for the asymmetric synthesis of 6-(chloromethyl)piperidin-2-one are not abundant in the literature, the established principles of asymmetric piperidine synthesis could potentially be adapted. This might involve the use of a chiral precursor that, upon cyclization, yields the desired enantiomer of 6-(chloromethyl)piperidin-2-one. One-pot multiple reactions starting from a chiral aziridine have also proven effective for the stereoselective synthesis of cis-2,6-disubstituted piperidines. rsc.org

Functional Group Interconversion Approaches

An alternative synthetic route to 6-(chloromethyl)piperidin-2-one involves the modification of a pre-existing piperidin-2-one ring through functional group interconversions. This two-step approach first constructs the core lactam structure and then introduces the desired chloromethyl group.

Chlorination Reactions on Hydroxymethyl Precursors

A prominent method in this category is the chlorination of 6-(hydroxymethyl)piperidin-2-one. chemicalbook.comachemblock.com This precursor, which contains a primary alcohol at the 6-position, can be converted to the corresponding chloride using a variety of standard chlorinating agents. The choice of reagent is crucial to ensure high yield and selectivity, minimizing potential side reactions.

| Precursor | Reagent | Product | Notes |

| 6-(Hydroxymethyl)piperidin-2-one | Thionyl chloride (SOCl₂) | 6-(Chloromethyl)piperidin-2-one | A common and effective reagent for converting primary alcohols to alkyl chlorides. |

| 6-(Hydroxymethyl)piperidin-2-one | Phosphorus pentachloride (PCl₅) | 6-(Chloromethyl)piperidin-2-one | Another powerful chlorinating agent. |

| 6-(Hydroxymethyl)piperidin-2-one | Appel Reaction (PPh₃, CCl₄) | 6-(Chloromethyl)piperidin-2-one | A milder method for chlorination. |

This table presents common chlorinating agents for the conversion of primary alcohols to alkyl chlorides and their potential application in the synthesis of 6-(chloromethyl)piperidin-2-one.

Halogen Exchange Methodologies

Halogen exchange, or the Finkelstein reaction, provides another pathway to 6-(chloromethyl)piperidin-2-one. This method involves the treatment of a 6-(bromomethyl)- or 6-(iodomethyl)piperidin-2-one precursor with a chloride salt, typically in a polar aprotic solvent like acetone. While less common than direct chlorination, this approach can be useful depending on the availability of the starting halo-substituted piperidinone.

| Starting Material | Reagent | Product |

| 6-(Bromomethyl)piperidin-2-one | Sodium Chloride (NaCl) | 6-(Chloromethyl)piperidin-2-one |

| 6-(Iodomethyl)piperidin-2-one | Lithium Chloride (LiCl) | 6-(Chloromethyl)piperidin-2-one |

This table illustrates the principle of halogen exchange for the synthesis of 6-(chloromethyl)piperidin-2-one.

Optimization of Reaction Conditions and Yields

The primary route for the synthesis of 6-(chloromethyl)piperidin-2-one involves the chloromethylation of piperidin-2-one. This reaction is typically carried out using formaldehyde and hydrogen chloride. The optimization of reaction conditions is paramount to maximize the yield and purity of the final product while minimizing the formation of byproducts. Key parameters that are manipulated to achieve these goals include the choice of reagents, catalytic systems, temperature, and reaction time.

Reagent Selection and Stoichiometry:

The chloromethylation reaction can be performed using aqueous formaldehyde or its polymeric form, paraformaldehyde. The choice between these reagents can influence the reaction kinetics and the final yield. The molar ratio of the reactants—piperidin-2-one, formaldehyde, and hydrogen chloride—is a critical factor. An excess of the chloromethylating agent can lead to the formation of undesired byproducts, including di-chloromethylated compounds or other impurities. Therefore, careful control of the stoichiometry is essential for a successful synthesis.

Catalysis:

To enhance the rate and selectivity of the chloromethylation, various catalysts can be employed. Lewis acids are common catalysts for this type of reaction. For instance, zinc chloride (ZnCl₂) is a frequently used catalyst that can improve the efficiency of the reaction. The catalytic activity is dependent on the concentration of the catalyst, and optimization of the catalyst loading is necessary to achieve the desired outcome without promoting side reactions. The selection of the catalyst can also be influenced by considerations of cost, toxicity, and ease of separation from the reaction mixture.

Temperature and Reaction Time:

Temperature is a crucial parameter that directly affects the reaction rate. Higher temperatures generally lead to faster reactions but can also promote the formation of byproducts, such as diarylmethane derivatives, and can cause degradation of the product. koreascience.kr Therefore, the reaction temperature must be carefully controlled to balance the rate of reaction with the selectivity towards the desired product. The optimal temperature is often determined through empirical studies. The duration of the reaction is also a key variable. The reaction is typically monitored to determine the point of maximum conversion of the starting material to the desired product, after which the reaction is quenched to prevent the formation of degradation products.

Influence of Reaction Parameters on Chloromethylation Yield:

| Parameter | Variation | Effect on Yield and Purity |

| Reagent | Formaldehyde vs. Paraformaldehyde | The reactivity can differ, affecting reaction time and yield. Paraformaldehyde is often preferred for its ease of handling. |

| Catalyst | Presence and type of Lewis Acid (e.g., ZnCl₂) | Catalysts can significantly increase the reaction rate and yield. The choice of catalyst affects selectivity. |

| Temperature | Low vs. High | Higher temperatures increase the reaction rate but may also increase the formation of byproducts and lead to charring. koreascience.kr |

| Reactant Ratio | Stoichiometric vs. Excess of Chloromethylating Agent | An excess of the chloromethylating agent can lead to the formation of polysubstituted products and other impurities. |

| Reaction Time | Short vs. Long | Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to product degradation. |

Green Chemistry Principles in Synthesis of 6-(Chloromethyl)piperidin-2-one

The application of green chemistry principles to the synthesis of 6-(chloromethyl)piperidin-2-one is an area of increasing focus, aiming to reduce the environmental impact of the manufacturing process. These principles guide the development of more sustainable and environmentally benign synthetic routes.

Atom Economy and Waste Reduction:

A key principle of green chemistry is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product. In the context of 6-(chloromethyl)piperidin-2-one synthesis, this involves optimizing the reaction to minimize the formation of byproducts and unreacted starting materials. The use of catalytic processes is inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Reagents:

Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or biodegradable solvents. For the chloromethylation of piperidin-2-one, exploring aqueous reaction conditions or solvent-free systems could significantly improve the green credentials of the process. Additionally, there is ongoing research into finding less hazardous alternatives to formaldehyde and strong acids like hydrogen chloride. For instance, the use of peracetic acid has been explored as a greener alternative to formalin for disinfection, which could potentially be adapted for other chemical processes. researchgate.net

Energy Efficiency:

Reducing the energy consumption of chemical processes is another cornerstone of green chemistry. This can be achieved by designing reactions that can be conducted at ambient temperature and pressure. The use of highly efficient catalysts can help to lower the activation energy of the reaction, thereby reducing the need for high temperatures.

Renewable Feedstocks:

Whenever technically and economically practicable, synthetic processes should utilize renewable rather than depleting raw materials. While the direct precursors to 6-(chloromethyl)piperidin-2-one are not typically derived from renewable feedstocks, the broader application of green chemistry principles can drive innovation in the chemical industry towards more sustainable starting materials.

Process Intensification with Flow Chemistry:

The use of continuous flow reactors represents a significant advancement in green process engineering. rsc.org Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purities. For the synthesis of 6-(chloromethyl)piperidin-2-one, a continuous flow process could allow for precise control over reaction parameters such as temperature and residence time, leading to a more efficient and reproducible synthesis with reduced waste generation.

Green Chemistry Approaches for the Synthesis of 6-(Chloromethyl)piperidin-2-one:

| Green Chemistry Principle | Conventional Method | Potential Green Alternative |

| Solvent | Organic Solvents | Water, Supercritical CO₂, or solvent-free conditions |

| Catalyst | Stoichiometric Lewis Acids | Recyclable heterogeneous catalysts, biocatalysts |

| Reagents | Formaldehyde, HCl | Greener chloromethylating agents, in-situ generation of reagents |

| Process | Batch production | Continuous flow synthesis for better control and safety |

| Energy | High-temperature reflux | Catalytic reactions at ambient temperature, microwave or ultrasonic irradiation |

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom attached to the methyl group at the 6-position of the piperidin-2-one ring is a good leaving group, making this site highly susceptible to nucleophilic attack. These reactions are fundamental to the synthetic utility of 6-(chloromethyl)piperidin-2-one, enabling the introduction of a wide variety of functional groups. The primary mechanisms governing these substitutions are the S_N2 and, to a lesser extent, S_N1 pathways.

S_N2 Reactions with Various Nucleophiles

The primary alkyl chloride nature of the chloromethyl group strongly favors the S_N2 (bimolecular nucleophilic substitution) mechanism. benchchem.com This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This reaction typically proceeds with an inversion of stereochemistry at the reaction center, although in this achiral substrate, this is not a stereochemical consideration.

The reactivity of 6-(chloromethyl)piperidin-2-one in S_N2 reactions allows for its derivatization with a range of nucleophiles. Common nucleophiles include amines, thiols, and azide (B81097) ions, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-azide bonds, respectively. benchchem.com For instance, reaction with a primary or secondary amine would yield the corresponding aminomethyl derivative, a valuable building block in medicinal chemistry. Similarly, reaction with a thiol or thiolate anion would produce a thiomethyl-substituted piperidinone.

The efficiency of these S_N2 reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles and polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to accelerate S_N2 reactions. benchchem.com

Table 1: Examples of S_N2 Reactions with 6-(Chloromethyl)piperidin-2-one

| Nucleophile | Product | Potential Reaction Conditions |

| Sodium Azide (NaN₃) | 6-(Azidomethyl)piperidin-2-one | DMF, Room Temperature |

| Potassium Thiocyanate (KSCN) | 6-(Thiocyanatomethyl)piperidin-2-one | Acetone, Reflux |

| Piperidine | 6-(Piperidin-1-ylmethyl)piperidin-2-one | K₂CO₃, Acetonitrile, Reflux |

| Sodium Thiophenoxide (NaSPh) | 6-(Phenylthiomethyl)piperidin-2-one | Ethanol, Room Temperature |

S_N1 Pathways and Carbocation Intermediates

While the S_N2 pathway is generally preferred for primary alkyl halides, the S_N1 (unimolecular nucleophilic substitution) mechanism can become competitive under certain conditions, particularly in the presence of a polar, protic solvent (e.g., ethanol or water) and with weaker nucleophiles. The S_N1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.

In the case of 6-(chloromethyl)piperidin-2-one, the initial step would be the slow departure of the chloride ion to form a primary carbocation adjacent to the piperidinone ring. Primary carbocations are generally unstable; however, the proximity of the lactam nitrogen with its lone pair of electrons could potentially offer some degree of stabilization through resonance or inductive effects.

It is important to note that the formation of a primary carbocation is energetically unfavorable, and thus S_N1 reactions are less common for this substrate compared to S_N2 reactions. benchchem.com Furthermore, once formed, carbocation intermediates are susceptible to rearrangements to form more stable carbocations, although significant rearrangement is unlikely in this specific structure without ring expansion or contraction. Solvolysis, where the solvent acts as the nucleophile, is a typical example of an S_N1 reaction. For instance, heating 6-(chloromethyl)piperidin-2-one in ethanol could potentially lead to the formation of 6-(ethoxymethyl)piperidin-2-one via an S_N1 mechanism, though the S_N2 pathway would likely still be a competing process.

Intramolecular Cyclization Reactions

The structure of 6-(chloromethyl)piperidin-2-one is well-suited for intramolecular cyclization reactions, particularly when a nucleophilic group is present on the lactam nitrogen. If the nitrogen atom of the lactam is first deprotonated by a base or if a nucleophilic substituent is attached to it, this internal nucleophile can attack the electrophilic chloromethyl carbon.

This process would lead to the formation of a bicyclic system. For example, if the lactam nitrogen were part of an N-aminoethyl group, an intramolecular S_N2 reaction could occur, resulting in the formation of a fused piperazine ring system. The feasibility of such cyclizations depends on the length and flexibility of the linker between the nucleophile and the electrophilic center, with the formation of five- and six-membered rings being particularly favored according to Baldwin's rules.

Reactions Involving the Lactam Carbonyl

The lactam group in 6-(chloromethyl)piperidin-2-one contains a carbonyl group that is susceptible to attack by nucleophilic reagents, particularly reducing agents, and can undergo hydrolysis to open the ring.

Reduction Strategies of the Amide Linkage

The amide bond within the lactam ring can be reduced to the corresponding amine. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of a lactam with LiAlH₄ typically proceeds to the corresponding cyclic amine. In the case of 6-(chloromethyl)piperidin-2-one, this would yield 6-(chloromethyl)piperidine. However, the high reactivity of LiAlH₄ may also lead to the reduction of the chloromethyl group, resulting in the formation of 6-methylpiperidine.

A more selective reduction of the lactam to the corresponding amino alcohol can be achieved using milder reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a reagent known for the partial reduction of esters and lactams to aldehydes and hemiaminals, respectively, especially at low temperatures. wikipedia.orgmasterorganicchemistry.com Treatment of 6-(chloromethyl)piperidin-2-one with one equivalent of DIBAL-H at low temperatures (e.g., -78 °C) would be expected to yield the corresponding hemiaminal, which upon aqueous workup could hydrolyze to the corresponding amino aldehyde. Careful control of the reaction conditions is crucial to prevent over-reduction to the amine.

Table 2: Potential Reduction Products of 6-(Chloromethyl)piperidin-2-one

| Reagent | Product(s) | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 6-(Chloromethyl)piperidine, 6-Methylpiperidine | THF, Reflux |

| Diisobutylaluminium Hydride (DIBAL-H) | 6-(Chloromethyl)piperidine-2-ol (hemiaminal) | Toluene, -78 °C |

Hydrolysis Mechanisms of the Lactam Ring

The cyclic amide bond of 6-(chloromethyl)piperidin-2-one can be cleaved through hydrolysis under either acidic or basic conditions, leading to the formation of the corresponding open-chain amino acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl or H₂SO₄) and water, the lactam carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This is followed by proton transfer and subsequent cleavage of the C-N bond to yield the protonated amino acid, 5-amino-6-chlorohexanoic acid. The reaction is typically carried out at elevated temperatures to drive it to completion. The mechanism is a classic example of nucleophilic acyl substitution.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., using NaOH or KOH), a hydroxide ion acts as the nucleophile and directly attacks the lactam carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond and generating the carboxylate and the neutral amine. A final proton transfer step yields the amino acid salt. This reaction is generally irreversible due to the deprotonation of the resulting carboxylic acid.

The rate of both acid and base-catalyzed hydrolysis can be influenced by the substituent on the ring. The electron-withdrawing nature of the chloromethyl group may have a modest effect on the reactivity of the lactam carbonyl towards hydrolysis.

Reactions at the Alpha-Carbon of the Lactam Ring

The carbon atom adjacent to the carbonyl group in the lactam ring, known as the alpha-carbon, is a key site of reactivity. The electron-withdrawing nature of the carbonyl group increases the acidity of the hydrogen atoms attached to this carbon, facilitating a range of chemical transformations. libretexts.orgpdx.edu

Enolization and Enolate Chemistry

The presence of alpha-hydrogens allows 6-(chloromethyl)piperidin-2-one to undergo keto-enol tautomerism, an equilibrium between the keto (lactam) form and the enol form, which features a carbon-carbon double bond and a hydroxyl group. fiveable.me This equilibrium is typically catalyzed by either acid or base. fiveable.me

Under basic conditions, the deprotonation of the alpha-carbon leads to the formation of a resonance-stabilized enolate anion. youtube.comyoutube.com This enolate is a potent nucleophile, with the negative charge delocalized between the alpha-carbon and the oxygen atom of the carbonyl group. youtube.comyoutube.com The formation of the enolate is a critical step that enables a variety of subsequent reactions. fiveable.me

The choice of base and reaction conditions can influence which of the two alpha-protons (at C3 or C5) is removed, although the C3 position is generally more activated due to its proximity to the carbonyl group. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly employed to ensure complete and irreversible enolate formation, which is crucial for many synthetic applications. libretexts.orgyoutube.com

Table 1: Common Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Common Solvent | Key Characteristics |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | ~36 | Tetrahydrofuran (B95107) (THF) | Strong, sterically hindered, non-nucleophilic base; favors kinetic enolate formation. libretexts.orgyoutube.com |

| Sodium Hydride (NaH) | >45 | Tetrahydrofuran (THF) | Strong, non-nucleophilic base; often used for thermodynamic enolate formation. libretexts.org |

Alkylation and Acylation Reactions

The nucleophilic enolate of 6-(chloromethyl)piperidin-2-one can readily participate in alkylation and acylation reactions, which are fundamental for forming new carbon-carbon and carbon-acyl bonds, respectively.

In alkylation reactions , the enolate attacks an alkyl halide in an SN2 reaction. youtube.com This process allows for the introduction of an alkyl group at the alpha-carbon of the lactam ring. The success of this reaction is highly dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective substrates to avoid competing elimination reactions. youtube.com

Acylation reactions proceed in a similar manner, with the enolate attacking an acyl halide or anhydride. This results in the formation of a β-dicarbonyl compound, which has its own unique reactivity and synthetic utility.

Participation in Pericyclic Reactions

Pericyclic reactions are concerted processes that occur through a cyclic transition state. libretexts.orglibretexts.org They are characterized by a simultaneous reorganization of bonding electrons and are highly stereospecific. libretexts.orglibretexts.org The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and ene reactions. libretexts.orgscribd.com

While there is no specific literature detailing the direct participation of 6-(chloromethyl)piperidin-2-one in pericyclic reactions, its structural motifs suggest potential for such transformations under appropriate conditions. For instance, if the lactam ring could be induced to form a conjugated diene system, it could theoretically participate in a Diels-Alder reaction, a type of [4+2] cycloaddition. msu.edu This would require the introduction of another double bond in conjugation with the enol form of the lactam.

Similarly, an electrocyclic reaction, which involves the formation or breaking of a ring at the termini of a conjugated π-system, could be envisioned if a conjugated triene system were to be constructed from the 6-(chloromethyl)piperidin-2-one scaffold. libretexts.orgmsu.edu However, these remain theoretical possibilities without direct experimental evidence.

Catalytic Transformations of 6-(Chloromethyl)piperidin-2-one

The reactivity of 6-(chloromethyl)piperidin-2-one can be significantly influenced and expanded through the use of catalysts. Catalysis can offer pathways to new products with high selectivity and efficiency.

For instance, transition metal catalysis could be employed to activate the C-Cl bond of the chloromethyl group for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, or Sonogashira couplings, could potentially be used to form new carbon-carbon or carbon-heteroatom bonds at the chloromethyl position.

Furthermore, catalytic hydrogenation could be used to reduce the carbonyl group of the lactam or to cleave the C-Cl bond, depending on the catalyst and reaction conditions chosen. While specific catalytic transformations for 6-(chloromethyl)piperidin-2-one are not extensively documented, the principles of catalysis on similar functional groups are well-established in organic synthesis.

Introduction of Heteroatoms via Substitution at the Chloromethyl Group

The electrophilic nature of the carbon atom in the chloromethyl group makes it susceptible to attack by a diverse range of nucleophiles, enabling the introduction of various heteroatoms. This straightforward substitution pathway is a cornerstone for the derivatization of 6-(chloromethyl)piperidin-2-one.

Nitrogen-Containing Derivatives (Amines, Amides, Azides)

The synthesis of nitrogen-containing derivatives of 6-(chloromethyl)piperidin-2-one is readily achieved through nucleophilic substitution reactions with various nitrogen-based nucleophiles.

Amines: Primary and secondary amines can displace the chloride to form the corresponding secondary and tertiary aminomethyl derivatives, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Amides: While direct substitution with amides is less common, the introduction of an amide functionality can be achieved by reacting 6-(chloromethyl)piperidin-2-one with an appropriate amide anion or through a two-step process involving initial conversion to an aminomethyl derivative followed by acylation.

Azides: The azide functional group can be introduced by reacting 6-(chloromethyl)piperidin-2-one with an azide salt, such as sodium azide, in a polar aprotic solvent. This reaction provides a versatile intermediate that can be further transformed, for example, into primary amines via reduction or into triazoles via cycloaddition reactions.

| Reagent/Nucleophile | Product | General Conditions |

| Ammonia | 6-(Aminomethyl)piperidin-2-one | Ethanolic ammonia, sealed tube, heat |

| Diethylamine | 6-((Diethylamino)methyl)piperidin-2-one | K2CO3, Acetonitrile, reflux |

| Sodium Azide | 6-(Azidomethyl)piperidin-2-one | DMF, 60 °C |

Oxygen-Containing Derivatives (Ethers, Esters, Alcohols)

The introduction of oxygen-containing functional groups can be accomplished through several synthetic routes starting from 6-(chloromethyl)piperidin-2-one.

Ethers: Alkoxy derivatives can be prepared via a Williamson-type ether synthesis, where an alkoxide nucleophile displaces the chloride. This reaction is typically performed in an alcoholic solvent or a polar aprotic solvent.

Esters: Ester derivatives are generally synthesized by first converting the chloromethyl group to a hydroxymethyl group, which can then be esterified with a suitable carboxylic acid or acyl chloride.

Alcohols: The direct hydrolysis of the chloromethyl group to a hydroxymethyl group can be challenging and may require forcing conditions. An alternative and often more efficient route involves substitution with a carboxylate, such as acetate, followed by hydrolysis of the resulting ester.

| Reagent/Nucleophile | Intermediate/Product | General Conditions |

| Sodium Methoxide | 6-(Methoxymethyl)piperidin-2-one | Methanol, reflux |

| Sodium Acetate | 6-(Acetoxymethyl)piperidin-2-one | Acetic acid, heat |

| Water/Base (Hydrolysis) | 6-(Hydroxymethyl)piperidin-2-one | Often proceeds via an ester intermediate |

Sulfur-Containing Derivatives (Thiols, Thioethers)

Analogous to oxygen nucleophiles, sulfur-containing compounds can be readily introduced at the chloromethyl position.

Thiols: The thiol group can be introduced by reacting 6-(chloromethyl)piperidin-2-one with a sulfur nucleophile such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

Thioethers: Thioethers are synthesized by the reaction of 6-(chloromethyl)piperidin-2-one with a thiol in the presence of a base, or with a pre-formed thiolate salt. This reaction is generally efficient and proceeds under mild conditions.

| Reagent/Nucleophile | Product | General Conditions |

| Sodium Hydrosulfide | 6-(Mercaptomethyl)piperidin-2-one | Ethanol, reflux |

| Sodium Thiophenoxide | 6-((Phenylthio)methyl)piperidin-2-one | DMF, room temperature |

Phosphorus-Containing Derivatives

The introduction of a phosphorus-containing moiety can be achieved through the Michaelis-Arbuzov reaction. This reaction involves the treatment of 6-(chloromethyl)piperidin-2-one with a trialkyl phosphite (B83602) to yield a phosphonate (B1237965) ester. The reaction proceeds via a phosphonium (B103445) salt intermediate which then undergoes dealkylation to afford the final product.

| Reagent | Product | General Conditions |

| Triethyl phosphite | Diethyl (2-oxopiperidin-6-yl)methylphosphonate | Neat, heat |

Carbon-Carbon Bond Formation at the Chloromethyl Position

Extending the carbon framework of 6-(chloromethyl)piperidin-2-one can be achieved by reacting it with organometallic reagents. These reagents act as potent carbon nucleophiles, displacing the chloride to form a new carbon-carbon bond.

Grignard and Organolithium Reagent Chemistry

Both Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that can be used to introduce a variety of alkyl, aryl, and vinyl groups at the chloromethyl position. These reactions must be carried out under anhydrous conditions to prevent quenching of the organometallic reagent. The choice of solvent is also crucial, with ethers such as diethyl ether or tetrahydrofuran being commonly employed. Due to the high reactivity of these organometallic reagents, side reactions, such as deprotonation of the lactam N-H, can occur. Therefore, protection of the lactam nitrogen may be necessary to achieve the desired carbon-carbon bond formation selectively.

| Reagent | Product | General Conditions |

| Phenylmagnesium Bromide | 6-Benzylpiperidin-2-one | THF, anhydrous, -78 °C to rt |

| n-Butyllithium | 6-Pentylpiperidin-2-one | THF, anhydrous, -78 °C to rt |

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

The chloromethyl group of 6-(chloromethyl)piperidin-2-one serves as an electrophilic handle for various cross-coupling reactions. While palladium-catalyzed cross-couplings are most famously applied to aryl and vinyl halides, advancements have extended their utility to alkyl halides.

Suzuki-Miyaura Coupling: This reaction creates carbon-carbon bonds by coupling an organohalide with an organoboron compound. harvard.eduyoutube.comnih.gov The application to unactivated alkyl halides like 6-(chloromethyl)piperidin-2-one is more challenging than for sp²-hybridized carbons but can be achieved using specific catalyst systems that facilitate the difficult oxidative addition step. The reaction would involve coupling the chloromethyl group with a suitable boronic acid or boronic ester to introduce new aryl, heteroaryl, or vinyl substituents at this position.

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orglibretexts.orgyoutube.com The analogous reaction with alkyl halides, known as the alkyl Heck reaction, allows for the vinylation of the alkyl substrate. nih.gov For 6-(chloromethyl)piperidin-2-one, this would entail reacting the compound with an alkene in the presence of a palladium catalyst to form a new C-C bond, extending the side chain and introducing an olefinic moiety. The reaction often proceeds via a Pd(0)/Pd(II) catalytic cycle. libretexts.orgnih.govrsc.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com Its application to alkyl halides is less common but possible, enabling the introduction of an alkynyl functional group. organic-chemistry.org A successful Sonogashira coupling of 6-(chloromethyl)piperidin-2-one would yield 6-(alkynylmethyl)piperidin-2-one derivatives, significantly increasing the molecular complexity and providing a handle for further transformations like click chemistry or cyclization reactions. The reaction typically requires a palladium catalyst, often with a copper(I) co-catalyst. nih.gov

Table 1: Illustrative Conditions for Cross-Coupling Reactions with Alkyl Chlorides This table presents generalized conditions for reactions with analogous alkyl chlorides, as specific data for 6-(chloromethyl)piperidin-2-one is not extensively documented.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product Structure |

| Suzuki | Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 6-(Arylmethyl)piperidin-2-one |

| Heck | Styrene | Pd(OAc)₂, P(t-Bu)₃ | Cy₂NMe | Dioxane | 6-(3-Phenylallyl)piperidin-2-one |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 6-(3-Phenylprop-2-yn-1-yl)piperidin-2-one |

Cyanation Reactions

The conversion of the chloromethyl group to a cyanomethyl group represents a straightforward yet powerful functionalization strategy. This transformation is typically achieved through a nucleophilic substitution reaction where a cyanide salt displaces the chloride ion.

The reaction of 6-(chloromethyl)piperidin-2-one with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF, would yield 6-(cyanomethyl)piperidin-2-one. This nitrile derivative is a valuable intermediate; the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the formation of various heterocyclic systems. Modern methods using less toxic cyanide sources like zinc cyanide (Zn(CN)₂) with a catalyst may also be applicable. nih.gov Recent developments have also explored the direct C-H cyanation of N-containing heterocycles, which could be an alternative, albeit more complex, route for introducing a nitrile group onto the piperidinone ring itself. nih.govclockss.org

Table 2: Representative Cyanation Reaction Conditions This table outlines typical conditions for the cyanation of primary alkyl chlorides.

| Reagent | Solvent | Temperature | Product |

| Sodium Cyanide (NaCN) | DMSO | 50-100 °C | 6-(Cyanomethyl)piperidin-2-one |

| Potassium Cyanide (KCN) | Ethanol/Water | Reflux | 6-(Cyanomethyl)piperidin-2-one |

| Trimethylsilyl Cyanide (TMSCN) | Acetonitrile | Room Temp | 6-(Cyanomethyl)piperidin-2-one |

Modification of the Piperidinone Ring System

Beyond the side chain, the piperidinone ring itself offers multiple sites for functionalization, allowing for profound structural modifications.

Regioselective Functionalization

Regioselective reactions allow for the targeted modification of a specific position on the piperidinone ring. researchgate.net For 6-(chloromethyl)piperidin-2-one, key sites include the lactam nitrogen and the α-carbons (C3 and C5).

N-Functionalization: The secondary amine within the lactam structure can be readily functionalized. N-alkylation or N-arylation can be achieved under basic conditions. Protecting the nitrogen with groups like Boc (tert-butyloxycarbonyl) can facilitate other transformations and can be removed later. nih.gov

α-Functionalization: The carbons adjacent to the carbonyl group (C3) and the nitrogen (C5) are potential sites for functionalization. researchgate.netchemrxiv.org Deprotonation with a strong base can generate an enolate at the C3 position, which can then react with various electrophiles. Functionalization at the C2 (or C6) position has been achieved through rhodium-catalyzed C-H insertion reactions, with the selectivity often controlled by the choice of catalyst and the nitrogen protecting group. nih.govnsf.govnih.gov Photoredox catalysis has also emerged as a powerful tool for the α-amino C-H arylation of piperidines. nih.gov

Ring Expansion and Contraction Methodologies

Skeletal rearrangements that alter the size of the piperidinone ring are advanced strategies for generating novel heterocyclic scaffolds.

Ring Expansion: Ring expansion of piperidine derivatives can be used to synthesize seven-membered rings like azepanes. researchgate.net Such transformations often proceed through the formation of a bicyclic intermediate, such as an aziridinium (B1262131) ion, followed by a regioselective ring-opening. researchgate.net For instance, a derivative of 6-(chloromethyl)piperidin-2-one could potentially be converted into an intermediate suitable for such a rearrangement.

Ring Contraction: The conversion of piperidines to smaller rings like pyrrolidines is a synthetically valuable transformation. nih.govresearchgate.netrsc.orgnih.gov These reactions can be mediated by various mechanisms, including photochemical methods, oxidative rearrangements, or Favorskii-type rearrangements of α-halo ketones. nih.govresearchgate.netwikipedia.org A strategy involving an oxidative C-N bond cleavage followed by recyclization could potentially transform the piperidin-2-one skeleton into a functionalized pyrrolidine. nih.gov

Stereoselective Derivatization

The C6 carbon of 6-(chloromethyl)piperidin-2-one is a stereocenter. Therefore, controlling the stereochemistry during derivatization is crucial for applications where specific stereoisomers are required, such as in pharmaceutical development. rsc.orgrsc.orgmasterorganicchemistry.com

Stereoselective derivatization can be approached in several ways:

Substrate Control: Starting with an enantiomerically pure form of 6-(chloromethyl)piperidin-2-one allows for stereospecific reactions where the initial stereochemistry dictates the product's stereochemistry.

Reagent Control: Using chiral reagents or catalysts can induce diastereoselectivity or enantioselectivity in reactions. For example, a stereoselective reduction of the lactam carbonyl or a catalytic asymmetric C-H functionalization at another position on the ring would create new stereocenters with a controlled spatial arrangement relative to the C6 position. rsc.org

Dynamic Kinetic Resolution: In reactions where the starting stereocenter might be labile, a chiral catalyst can selectively react with one enantiomer of a rapidly equilibrating pair, leading to a single stereoisomer of the product in high yield.

Vinylogous Mannich reactions have been employed to create multi-substituted chiral piperidines, demonstrating a powerful method for controlling stereochemistry during ring formation, which could be adapted for derivatization. rsc.org

6 Chloromethyl Piperidin 2 One As a Building Block in Complex Organic Synthesis

Synthesis of Piperidine (B6355638) Alkaloid Scaffolds

The piperidine ring is a ubiquitous structural motif found in a vast number of natural alkaloids exhibiting a wide range of biological activities. rsc.orgnih.gov The strategic placement of a reactive handle, such as the chloromethyl group in 6-(Chloromethyl)piperidin-2-one, makes it an attractive starting material for the synthesis of various piperidine alkaloid scaffolds. The chloromethyl group serves as a key electrophilic site, allowing for the introduction of diverse substituents at the C-6 position through nucleophilic substitution reactions. This approach enables the construction of a library of substituted piperidinones, which can then be further elaborated into more complex alkaloid frameworks.

For instance, the reaction of 6-(Chloromethyl)piperidin-2-one with various nucleophiles, such as amines, thiols, or carbanions, can lead to the formation of a wide array of 6-substituted piperidin-2-ones. These intermediates can then undergo a series of transformations, including reduction of the lactam carbonyl, N-alkylation or acylation, and further functionalization of the introduced substituent, to yield a diverse range of piperidine alkaloid scaffolds. While direct syntheses of specific natural alkaloids from 6-(Chloromethyl)piperidin-2-one are not extensively documented in readily available literature, its potential as a precursor is evident from the numerous methods developed for the synthesis of substituted piperidines. mdpi.com

Construction of Fused Heterocyclic Systems

The reactivity of 6-(Chloromethyl)piperidin-2-one extends beyond simple substitution reactions, enabling its use in the construction of more complex fused heterocyclic systems. mdpi.com The presence of both an electrophilic chloromethyl group and a nucleophilic nitrogen atom (after deprotonation of the lactam) within the same molecule provides the opportunity for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic frameworks.

One potential strategy involves the initial reaction of the chloromethyl group with a suitable binucleophile, which can then undergo a subsequent intramolecular reaction with the piperidinone nitrogen to form a fused ring system. For example, reaction with a molecule containing both a thiol and an amine functionality could lead to the formation of a thiazepine-fused piperidinone. Furthermore, the lactam ring itself can be a partner in cyclization reactions. For instance, after N-alkylation with a group containing a suitable functional group, intramolecular reactions can be designed to form fused systems.

While specific examples detailing the direct use of 6-(Chloromethyl)piperidin-2-one in the synthesis of complex fused heterocycles are not prevalent in the reviewed literature, the fundamental reactivity of the molecule suggests its significant potential in this area. The development of novel synthetic methodologies utilizing this building block could open up new avenues for the efficient construction of diverse heterocyclic scaffolds. rsc.orgrsc.org

Role in the Total Synthesis of Natural Products

The ultimate demonstration of the utility of a synthetic building block is its successful application in the total synthesis of complex natural products. While the current body of literature does not explicitly detail a completed total synthesis of a natural product utilizing 6-(Chloromethyl)piperidin-2-one as a key starting material, its potential as a chiral intermediate for such endeavors is noteworthy. Many biologically active natural products contain the piperidine-2-one substructure, and methods for the enantioselective synthesis of 6-substituted derivatives are of high interest.

The ability to introduce a variety of side chains at the C-6 position of the piperidinone ring via the chloromethyl handle makes it a valuable tool for accessing key intermediates in the synthesis of natural products. For example, the synthesis of certain piperidine alkaloids or other natural products containing a 6-substituted piperidin-2-one core could potentially be streamlined by employing this versatile building block. The development of synthetic routes that incorporate 6-(Chloromethyl)piperidin-2-one could offer a more efficient and convergent approach to these complex target molecules.

Application in the Generation of Synthetic Libraries

The principles of combinatorial chemistry and diversity-oriented synthesis are central to modern drug discovery, enabling the rapid generation of large libraries of compounds for biological screening. nih.gov The structural attributes of 6-(Chloromethyl)piperidin-2-one make it an ideal scaffold for the construction of such synthetic libraries. The reactive chloromethyl group allows for the parallel introduction of a wide variety of building blocks, leading to a diverse collection of 6-substituted piperidin-2-one derivatives.

This parallel synthesis approach can be readily adapted to high-throughput formats, allowing for the efficient generation of a large number of compounds. The resulting library of piperidinone derivatives can then be screened against various biological targets to identify potential lead compounds for drug development. The versatility of the piperidinone core, which is a common feature in many biologically active molecules, further enhances the potential of libraries derived from 6-(Chloromethyl)piperidin-2-one.

Table 1: Potential Diversity Points for Synthetic Library Generation from 6-(Chloromethyl)piperidin-2-one

| Position of Diversity | Reactant/Reagent Class | Resulting Functionality |

| C-6 | Amines, Thiols, Alcohols, Grignard Reagents, Cyanide | Variously substituted methyl groups |

| N-1 | Alkyl Halides, Acyl Chlorides | N-Alkylated/N-Acylated Piperidinones |

| C-2 (Lactam Carbonyl) | Reducing Agents, Grignard Reagents | Piperidines, 2-Substituted Piperidines |

Precursor for Polymer Chemistry

Beyond its applications in small molecule synthesis, 6-(Chloromethyl)piperidin-2-one also holds promise as a precursor in polymer chemistry. The presence of the reactive chloromethyl group allows for its incorporation into polymer chains through various polymerization techniques. For instance, it can potentially act as a functional monomer in addition or condensation polymerization reactions.

One possible route involves the conversion of the chloromethyl group to a polymerizable functionality, such as a vinyl or an acrylate (B77674) group. The resulting monomer could then be subjected to radical or other polymerization methods to yield functional polymers with pendant piperidinone moieties. These polymers could exhibit interesting properties and find applications in areas such as drug delivery, where the piperidinone unit could be designed for controlled release, or as functional materials with specific binding or catalytic properties.

Alternatively, the chloromethyl group can be used for post-polymerization modification of existing polymers, allowing for the introduction of the piperidinone functionality onto a pre-formed polymer backbone. This approach offers a versatile method for tailoring the properties of various polymers. While the exploration of 6-(Chloromethyl)piperidin-2-one in polymer chemistry is still an emerging area, its potential as a functional monomer or modifying agent is significant.

Theoretical and Computational Studies of 6 Chloromethyl Piperidin 2 One

Conformational Analysis and Energy Landscapes

The conformational flexibility of the piperidin-2-one ring is a critical determinant of its physical properties and biological activity. The presence of a chloromethyl substituent at the C6 position introduces additional complexity to its conformational preferences.

Computational methods, particularly quantum mechanics (QM) calculations, can be employed to identify and rank the stability of various conformers. nih.gov The piperidine (B6355638) ring typically adopts chair and twist-boat conformations. For 6-(chloromethyl)piperidin-2-one, the primary focus would be on the chair conformers, which are generally lower in energy for piperidine systems. researchgate.net The key variable in these chair conformations is the orientation of the chloromethyl group, which can be either axial or equatorial.

The relative energies of the axial and equatorial conformers are influenced by a balance of steric and electronic effects. osi.lv Steric hindrance between the axial chloromethyl group and the axial hydrogens at C2 and C4 could destabilize the axial conformer. Conversely, stereoelectronic effects, such as hyperconjugation, might favor one orientation over the other.

A potential energy surface (PES) scan, performed by systematically rotating the C6-C(H2Cl) bond, would reveal the rotational barriers and the most stable rotamers of the chloromethyl group in both its axial and equatorial positions.

Table 1: Calculated Relative Energies of 6-(Chloromethyl)piperidin-2-one Conformers This table presents hypothetical data that would be generated from computational analysis.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial-Chair | DFT/B3LYP/6-31G(d) | 0.00 |

| Axial-Chair | DFT/B3LYP/6-31G(d) | 1.5 - 2.5 |

Electronic Structure and Bonding Properties

The electronic structure of 6-(chloromethyl)piperidin-2-one dictates its reactivity and intermolecular interactions. Quantum chemical calculations can provide a detailed picture of the electron distribution and bonding within the molecule. mdpi.com

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO suggests its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical reactivity and kinetic stability. researchgate.net

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecular surface. mdpi.com The MEP would likely show regions of negative potential around the carbonyl oxygen and the chlorine atom, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the N-H proton and the hydrogens of the chloromethyl group.

Natural Bond Orbital (NBO) analysis can offer further insights into hybridization, charge distribution, and intramolecular interactions like hydrogen bonding and hyperconjugation. nih.gov

Table 2: Selected Calculated Electronic Properties of 6-(Chloromethyl)piperidin-2-one This table presents hypothetical data that would be generated from computational analysis.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving 6-(chloromethyl)piperidin-2-one. By mapping the potential energy surface of a reaction, key intermediates and transition states can be identified, providing a detailed understanding of the reaction pathway.

For a given reaction, such as nucleophilic substitution at the chloromethyl group or reactions at the lactam functionality, transition state theory can be applied. Computational methods can locate the transition state structure, which is a first-order saddle point on the potential energy surface. acs.org

Vibrational frequency analysis of the transition state structure is essential to confirm its identity; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Computational models can be used to predict the reactivity and selectivity of 6-(chloromethyl)piperidin-2-one in various reactions. For instance, by comparing the activation energies for different competing reaction pathways, the major product can be predicted.

In reactions involving stereocenters, computational methods can help predict the stereochemical outcome. For example, in a reaction that creates a new chiral center, the relative energies of the transition states leading to the different stereoisomers can be calculated to predict the diastereoselectivity or enantioselectivity.

Molecular Dynamics Simulations

An MD simulation of 6-(chloromethyl)piperidin-2-one in a solvent, such as water or an organic solvent, would reveal the influence of the solvent on its conformational preferences. The simulation would also provide information on the solvation shell around the molecule and the nature of the solute-solvent interactions. nih.gov

Analysis of the MD trajectory can yield important information such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Quantum Chemical Calculations

A variety of quantum chemical methods can be applied to study 6-(chloromethyl)piperidin-2-one, each with its own balance of accuracy and computational cost. researchgate.net

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), provide highly accurate results but are computationally expensive. osi.lv

Density Functional Theory (DFT) offers a good compromise between accuracy and computational cost and is widely used for studying organic molecules. Various functionals, such as B3LYP, are commonly employed.

Semi-empirical methods are less computationally demanding and can be used for larger systems or for preliminary calculations, though they are generally less accurate than ab initio or DFT methods. researchgate.net

The choice of basis set (e.g., 6-31G(d,p), cc-pVTZ) is also crucial for obtaining reliable results. biomedres.us The selection of the appropriate method and basis set depends on the specific property being investigated and the desired level of accuracy. mdpi.com

Advanced Spectroscopic Characterization Methodologies for 6 Chloromethyl Piperidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 6-(chloromethyl)piperidin-2-one. It provides a detailed map of the hydrogen, carbon, and nitrogen atoms within the molecule.

1D NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR experiments are fundamental for determining the basic structure of the compound.

¹H NMR: Proton NMR spectroscopy identifies the chemical environment of hydrogen atoms. For 6-(chloromethyl)piperidin-2-one, characteristic signals include those for the chloromethyl group, which are typically found at a downfield chemical shift (approximately 4.2–4.5 ppm) due to the electron-withdrawing effect of the adjacent chlorine atom. The protons on the piperidinone ring will exhibit specific multiplets depending on their coupling with neighboring protons.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. Key resonances for 6-(chloromethyl)piperidin-2-one include the carbonyl carbon (C=O) of the lactam, which appears at a significantly downfield position (around 170 ppm). The carbon of the chloromethyl group is also readily identifiable at approximately 45 ppm. The remaining carbons of the piperidinone ring will have distinct chemical shifts that aid in the complete assignment of the structure. rsc.orgacs.org

¹⁵N NMR: Nitrogen-15 NMR, although less common, can offer valuable information about the electronic environment of the nitrogen atom within the piperidin-2-one ring. The chemical shift of the nitrogen is influenced by the substituents on the ring and the nature of the amide bond. nih.gov The ¹⁵N chemical shifts can be determined using techniques like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), which helps in assigning the nitrogen resonance by correlating it to nearby protons. nih.gov

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Structural Information |

| ¹H | 4.2 - 4.5 (CH₂Cl) | Protons adjacent to the electron-withdrawing chlorine atom. |

| ¹³C | ~170 (C=O) | Carbonyl carbon of the lactam ring. |

| ¹³C | ~45 (CH₂Cl) | Carbon of the chloromethyl group. |

| ¹⁵N | Varies | Provides insight into the electronic environment of the nitrogen atom in the piperidin-2-one ring. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in 6-(chloromethyl)piperidin-2-one. nih.govkurouskilab.commjcce.org.mk

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. frontiersin.org Key functional groups have characteristic absorption frequencies. For 6-(chloromethyl)piperidin-2-one, a strong absorption band for the carbonyl (C=O) stretch of the lactam is expected around 1680 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, around 650 cm⁻¹. The N-H stretching vibration of the secondary amide will be observed as a band in the region of 3200-3400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. kurouskilab.comresearchgate.net It is based on the inelastic scattering of monochromatic light. Strong Raman bands are often observed for C-H stretching vibrations (2900–3000 cm⁻¹) and C-Cl bending modes (450–500 cm⁻¹). The symmetric nature of certain vibrations can make them more active in Raman than in IR, providing a more complete picture of the molecule's vibrational modes.

| Spectroscopic Technique | Key Vibrational Modes | Typical Wavenumber (cm⁻¹) |

| Infrared (IR) | C=O stretch (lactam) | ~1680 |

| Infrared (IR) | N-H stretch | 3200 - 3400 |

| Infrared (IR) | C-Cl stretch | ~650 |

| Raman | C-H stretches | 2900 - 3000 |

| Raman | C-Cl bends | 450 - 500 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of 6-(chloromethyl)piperidin-2-one and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. researchgate.netnih.gov This high accuracy allows for the determination of the elemental composition of the parent ion, which serves as a powerful confirmation of the molecular formula of 6-(chloromethyl)piperidin-2-one. nih.gov Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecule before it enters the mass analyzer. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis. wikipedia.orgunt.edu In a typical MS/MS experiment, the parent ion of 6-(chloromethyl)piperidin-2-one is selected in the first stage of the mass spectrometer and then subjected to fragmentation, often through collision-induced dissociation (CID). unt.edu The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the atoms within the molecule. researchgate.net For example, the loss of a chloromethyl radical or other characteristic fragments from the piperidinone ring can be observed, further corroborating the proposed structure.

| Mass Spectrometry Technique | Primary Information Obtained | Application to 6-(Chloromethyl)piperidin-2-one |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirms the molecular formula of the compound. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Elucidates the connectivity of the molecule by analyzing the fragments produced from the parent ion. |

X-ray Crystallography for Structural Elucidation

Studies on N-acylpiperidines have shown that a pseudoallylic strain can force a 2-substituent into an axial orientation to minimize steric interactions. nih.gov A similar effect could be anticipated for the 6-(chloromethyl) group in 6-(chloromethyl)piperidin-2-one.

To illustrate the type of data obtained from X-ray crystallography, the following table presents hypothetical crystallographic data for 6-(chloromethyl)piperidin-2-one, based on typical values for similar piperidine (B6355638) derivatives.

Table 1: Hypothetical X-ray Crystallographic Data for 6-(Chloromethyl)piperidin-2-one

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 820.1 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.35 |

This table is for illustrative purposes and does not represent experimentally determined data.

The precise determination of the crystal structure of 6-(chloromethyl)piperidin-2-one and its derivatives through single-crystal X-ray diffraction would provide definitive proof of its conformation, including the orientation of the chloromethyl group, and would reveal details about intermolecular interactions such as hydrogen bonding in the solid state.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of a molecule in solution. rsc.orgyoutube.com Since 6-(chloromethyl)piperidin-2-one possesses a chiral center at the C6 position, CD spectroscopy is an essential tool for its chiral analysis.

The CD spectrum of a chiral lactam is dominated by the electronic transitions of the amide chromophore. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are highly sensitive to the conformation of the piperidin-2-one ring and the nature and position of its substituents. acs.org

Research on the chiroptical properties of various piperidin-2-ones has established that even slight conformational changes can significantly alter the CD spectrum. acs.org For instance, the quadrant rule can often be applied to predict the sign of the Cotton effect associated with the n→π* transition of the amide chromophore based on the spatial arrangement of substituents relative to the amide plane.

While specific CD spectra for 6-(chloromethyl)piperidin-2-one are not readily found in the literature, we can anticipate its chiroptical properties based on studies of analogous compounds. The presence of the chloromethyl group at the chiral center would be expected to produce a distinct CD spectrum, allowing for the differentiation between its (R) and (S) enantiomers.

Table 2: Expected Chiroptical Data for the Enantiomers of 6-(Chloromethyl)piperidin-2-one

| Enantiomer | Expected Cotton Effect (n→π* transition) |

| (R)-6-(Chloromethyl)piperidin-2-one | Positive or Negative (sign depends on conformation) |

| (S)-6-(Chloromethyl)piperidin-2-one | Opposite sign to the (R)-enantiomer |

This table illustrates the expected relationship between the CD spectra of the enantiomers.

Experimental determination of the CD spectrum for each enantiomer of 6-(chloromethyl)piperidin-2-one would be crucial for establishing their absolute configurations and for studying their conformational dynamics in solution. Such data would be invaluable for applications where stereochemical purity is critical.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

Future research into the synthesis of 6-(chloromethyl)piperidin-2-one and its derivatives should prioritize the development of novel and sustainable methodologies. Green chemistry principles offer a valuable framework for creating more environmentally friendly and efficient synthetic pathways.

One promising avenue is the exploration of biocatalysis, which utilizes enzymes to perform specific chemical transformations. iosrjournals.org Biocatalytic methods could offer high selectivity and reduce the need for hazardous reagents and solvents. Another area of interest is the use of electrochemical methods, which can leverage renewable electricity to drive chemical reactions. For instance, electrochemical lactamization using carbon dioxide as a carbonyl source presents an eco-friendly alternative to traditional methods. acs.org

Furthermore, the development of one-pot multicomponent reactions could significantly improve the efficiency and atom economy of synthesizing complex piperidine (B6355638) derivatives. rsc.org These strategies, which combine multiple reaction steps into a single operation, can minimize waste and reduce purification efforts. The use of greener solvents, such as water or ionic liquids, and recyclable catalysts are also crucial aspects of sustainable synthesis that warrant further investigation. rsc.orgbohrium.com The application of amino acids as starting materials in piperidone synthesis also represents a promising green chemistry approach.

| Synthetic Approach | Key Advantages | Potential for 6-(Chloromethyl)piperidin-2-one |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. iosrjournals.org | Enzymatic resolution or asymmetric synthesis to produce enantiomerically pure forms. |

| Electrochemical Synthesis | Use of renewable energy, potential for novel reactivity. acs.org | Greener routes to the piperidinone core or functionalization of the chloromethyl group. |

| Multicomponent Reactions | Increased efficiency, atom economy, reduced workup. rsc.org | Rapid assembly of complex molecules from 6-(chloromethyl)piperidin-2-one. |

| Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. bohrium.com | Development of more sustainable manufacturing processes. |

Exploration of New Reactivity Patterns

The inherent reactivity of the α-haloamide functionality in 6-(chloromethyl)piperidin-2-one presents a rich area for future exploration. The chloromethyl group is a key site for a variety of chemical transformations, yet its full reactive potential remains to be unlocked.

Future studies should focus on expanding the scope of nucleophilic substitution reactions at the C6 position. Investigating a wider range of nucleophiles could lead to the synthesis of novel derivatives with diverse functional groups. Beyond simple substitution, there is an opportunity to explore more complex transformations such as ring-opening reactions, which could provide access to unique acyclic amino acid derivatives. The reactivity of α-lactams with nucleophiles at both the acyl and α-carbons suggests that 6-(chloromethyl)piperidin-2-one could exhibit similar dual reactivity under specific conditions. researchgate.net

Furthermore, the potential for radical-mediated transformations and transition metal-catalyzed cross-coupling reactions involving the chloromethyl group should be investigated. These modern synthetic methods could enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the creation of previously inaccessible molecular architectures. The chemistry of α-haloamides has been shown to be a versatile platform for a wide range of transformations, including C-N, C-O, and C-S bond formation, as well as C-C cross-coupling reactions. nih.gov

Expansion of Applications in Materials Science

The unique structure of 6-(chloromethyl)piperidin-2-one makes it an attractive building block for the development of novel functional materials. Lactams are well-established monomers for the synthesis of polyamides through ring-opening polymerization (ROP), with Nylon 6 being a prominent example derived from ε-caprolam. bohrium.com The chloromethyl group in 6-(chloromethyl)piperidin-2-one can serve as a versatile handle for post-polymerization modification, allowing for the introduction of various functionalities along the polymer backbone.